molecular formula C11H13BrN2O B7868786 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea

Cat. No.: B7868786
M. Wt: 269.14 g/mol
InChI Key: XUNUDMIXFBJTBU-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea is an organic compound that features a bromophenyl group attached to a cyclopropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea typically involves the reaction of 4-bromobenzylamine with cyclopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include hydroxylated or carboxylated derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-3-cyclopropylurea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism by which 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-cyclopropylurea
  • 1-[(4-Fluorophenyl)methyl]-3-cyclopropylurea
  • 1-[(4-Methylphenyl)methyl]-3-cyclopropylurea

Comparison: 1-[(4-Bromophenyl)methyl]-3-cyclopropylurea is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and electron-withdrawing properties can influence the compound’s overall chemical behavior and biological activity.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUDMIXFBJTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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